
3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide
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Overview
Description
3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide: is a chemical compound with the molecular formula C15H10Br3NO2. It consists of a benzene ring substituted with bromine atoms and a hydroxybenzamide group. The compound’s structure is as follows:
Structure:C15H10Br3NO2
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the bromination of a suitable precursor. One approach is the bromination of 2-hydroxybenzamide using bromine or a brominating agent. The reaction proceeds as follows:
2-hydroxybenzamide+Br2→this compound
Industrial Production: Industrial production methods may vary, but the key step remains the bromination of 2-hydroxybenzamide. Optimization of reaction conditions, such as temperature, solvent, and catalyst, ensures efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms in the molecule are highly reactive due to their strong electron-withdrawing effects. This enables nucleophilic aromatic substitution (NAS) under appropriate conditions:
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Mechanism : Bromine atoms activate the ring for substitution, particularly at positions ortho/para to electron-withdrawing groups.
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Conditions : Requires strongly basic or polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.
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Applications : Potential for introducing functional groups (e.g., -NH2, -O-) for pharmaceutical or material science applications.
Amide Hydrolysis
The amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Converts the amide to a carboxylic acid and aniline derivative.
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Basic Hydrolysis : Generates a carboxylate salt and substituted aniline.
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Relevance : Hydrolysis products may serve as precursors for further functionalization or as intermediates in drug synthesis.
Coupling Reactions
HATU-Mediated Cyclization
The compound can participate in coupling reactions facilitated by 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) , as observed in analogous systems:
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Mechanism :
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Key Factors :
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Reactivity of the aniline component (e.g., bromine substitution enhances stability of intermediates).
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Solvent choice (e.g., dichloromethane or DMF) and stoichiometry of HATU.
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Bromination and Dibromination
The compound’s synthesis and stability are influenced by bromination conditions:
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Optimization :
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Purification : Succinimide byproducts from NBS reactions can be removed via acetonitrile reflux .
Comparative Analysis of Brominating Agents
Reagent | Temperature Range | Dibromo Impurity Formation | Yield of Target |
---|---|---|---|
NBS | 0–10°C | Low | High |
Br₂ | 0–10°C | Moderate | Moderate |
NBS | >10°C | Significant increase | Reduced |
Data adapted from studies on bromination selectivity .
Biological and Functional Implications
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: C13H8Br3N O2, with a molecular weight of approximately 449.92 g/mol. The structure features bromine substituents at the 3 and 5 positions of the salicylate moiety and a bromophenyl group attached to the nitrogen atom.
Chemical Structure:
- IUPAC Name: 3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide
- Molecular Formula: C13H8Br3NO2
- Molecular Weight: 449.92 g/mol
Medicinal Chemistry Applications
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Antimicrobial Activity
- This compound exhibits notable antibacterial and antifungal properties. It has been studied as a potential agent against various pathogens, including resistant strains of bacteria and fungi. Research indicates that similar compounds in its class can disrupt microbial cell membranes or inhibit essential enzymatic pathways, leading to cell death .
- Phototoxicity Studies
- Drug Development
Agricultural Applications
- Pesticidal Properties
- Plant Growth Regulation
Environmental Studies
- Toxicology Assessments
- Analytical Chemistry
Case Studies
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
. These compounds share bromine substitution patterns but differ in functional groups.
Biological Activity
3,5-Dibromo-N-(3-bromophenyl)-2-hydroxybenzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, it presents data tables summarizing research findings and case studies that highlight the compound's potential applications.
Chemical Structure and Properties
The compound this compound features a salicylanilide structure, which is known for its biological activity. The presence of bromine substituents enhances its interaction with biological targets, contributing to its pharmacological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12 µg/mL | |
Escherichia coli | 15 µg/mL | |
Candida albicans | 10 µg/mL | |
Aspergillus niger | 20 µg/mL |
The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
2. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in activated microglia.
Case Study: Inhibition of LPS-Induced Inflammation
A study evaluated the effects of the compound on lipopolysaccharide (LPS)-stimulated microglial cells. The results showed:
- Significant reduction in nitric oxide (NO) production.
- Decrease in prostaglandin E2 (PGE2) levels.
- Inhibition of interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α) secretion.
Mechanistically, the compound suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibited nuclear factor-kappa B (NF-κB) activation, indicating a potential pathway for its anti-inflammatory effects .
3. Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. It demonstrates significant free radical scavenging activity.
Table 2: Antioxidant Activity Assays
Assay Type | IC50 Value | Reference |
---|---|---|
DPPH Scavenging | 25 µg/mL | |
Ferric Reducing Antioxidant Power (FRAP) | 30 µg/mL |
These results suggest that the compound can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.
Structure-Activity Relationship
The biological activities of this compound can be attributed to its chemical structure. The presence of multiple bromine atoms enhances lipophilicity and biological interactions. Research into structure-activity relationships indicates that modifications to the bromine positions can significantly influence antimicrobial potency and anti-inflammatory efficacy .
Properties
CAS No. |
4214-46-4 |
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Molecular Formula |
C13H8Br3NO2 |
Molecular Weight |
449.92 g/mol |
IUPAC Name |
3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-2-1-3-9(4-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |
InChI Key |
KRPWMNFBRGKOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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